6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound characterized by its sulfonyl chloride functional group attached to a methoxy-substituted indene structure. Its molecular formula is C10H11ClO3S, and it has a molecular weight of approximately 246.71 g/mol. The compound exhibits a melting point range of 45-50 °C and a boiling point of 322.1 °C at 760 mmHg, with a density of 1.396 g/cm³ . This compound is classified as corrosive, with appropriate safety precautions required during handling due to its potential hazards .
Research indicates that derivatives of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride exhibit significant biological activity. Notably, it has been explored for its potential as a retinoic acid receptor alpha agonist, which suggests applications in modulating gene expression and influencing cellular differentiation. Additionally, compounds derived from this structure have shown promise in antimicrobial and antioxidant activities, contributing to their therapeutic potential in treating various diseases.
The synthesis of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the following methods:
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride has several applications across different fields:
Studies have demonstrated that 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride interacts with biological targets such as carbonic anhydrase II. This interaction suggests its potential use in drug design aimed at inhibiting this enzyme, which plays a crucial role in various physiological processes. Additionally, research on its derivatives has indicated possible insecticidal activities, expanding its scope beyond pharmaceutical applications.
Several compounds share structural similarities with 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | C10H11ClO3S | Similar structure; used as an intermediate in synthesis |
| Indane-5-sulfonyl chloride | C9H9ClO2S | Lacks methoxy group; used in various organic syntheses |
| 6-Methoxyindole derivatives | C9H10N2O | Exhibits different biological activities; used in medicinal chemistry |
These compounds highlight the unique features of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride, particularly its methoxy substitution and sulfonyl chloride functionality that enhance its reactivity and biological activity profile.
Corrosive;Irritant